4,5-Diphenyl-oxazol-2-ylamine

Description

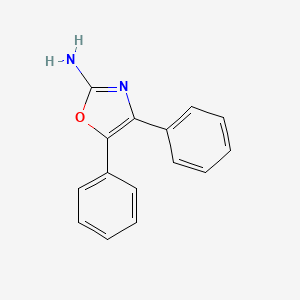

Structure

3D Structure

Properties

IUPAC Name |

4,5-diphenyl-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXUDNPJNMUPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186780 | |

| Record name | 2-Amino-4,5-diphenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663002 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33119-63-0 | |

| Record name | 2-Amino-4,5-diphenyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033119630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,5-diphenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4,5-Diphenyl-oxazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4,5-Diphenyl-oxazol-2-ylamine. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Properties

This compound is a heterocyclic organic compound with the chemical formula C₁₅H₁₂N₂O.[1][2] Its structure features a central oxazole ring substituted with two phenyl groups at positions 4 and 5, and an amine group at position 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33119-63-0 | [1][2] |

| Molecular Formula | C₁₅H₁₂N₂O | [1][2] |

| Molecular Weight | 236.27 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Reactivity

A plausible synthetic route starting from benzoin is outlined below:

Figure 1: Plausible synthesis of this compound.

Experimental Protocol: General Synthesis of 2-Amino-4,5-diaryloxazoles

This generalized protocol is based on common methods for synthesizing similar 2-aminooxazole structures.

-

Materials:

-

Benzoin (or a suitable α-hydroxyketone precursor)

-

Cyanamide or Urea

-

Strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)

-

Anhydrous solvent (e.g., dioxane or toluene)

-

-

Procedure:

-

Dissolve the benzoin and a molar excess of cyanamide or urea in the anhydrous solvent.

-

Slowly add the acid catalyst to the reaction mixture while stirring and maintaining a controlled temperature.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

The reactivity of the 2-aminooxazole scaffold is of interest in medicinal chemistry. The amino group can be further functionalized, and the oxazole ring itself can participate in various chemical transformations.[3]

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, based on the chemical structure, the following characteristic signals can be predicted:

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Signals |

| ¹H NMR | Aromatic protons of the two phenyl rings (multiplets in the range of δ 7.0-8.0 ppm). A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Signals for the carbons of the two phenyl rings. Signals for the C4 and C5 carbons of the oxazole ring, and a downfield signal for the C2 carbon attached to the amino group. |

| FT-IR (cm⁻¹) | N-H stretching vibrations (around 3300-3500 cm⁻¹). C=N and C=C stretching vibrations of the oxazole and phenyl rings (around 1500-1650 cm⁻¹). C-O stretching of the oxazole ring. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of 236.27. Fragmentation patterns involving the loss of the amino group and cleavage of the oxazole ring. |

Potential Biological Activity: Cyclooxygenase (COX) Inhibition

While direct biological studies on this compound are scarce, structurally related 4,5-diaryloxazole and isoxazole derivatives have shown significant activity as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[4][5] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

The 4,5-diphenyl substitution pattern is a common feature in several selective COX-2 inhibitors. It is hypothesized that these bulky phenyl groups can fit into the larger active site of the COX-2 enzyme, while being too large for the more constricted active site of the COX-1 isoform.

Figure 2: Potential role of this compound as a COX-2 inhibitor.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This is a generalized workflow for assessing the COX-2 inhibitory activity of a test compound.

Figure 3: Workflow for COX-2 inhibition assay.

Conclusion and Future Directions

This compound is a molecule with potential for further investigation, particularly in the context of anti-inflammatory drug discovery. While specific data on its chemical and physical properties are currently limited, its structural similarity to known COX-2 inhibitors suggests a promising avenue for research. Future work should focus on:

-

Developing and optimizing a reliable synthetic protocol for this compound.

-

Thoroughly characterizing the compound using modern spectroscopic and analytical techniques to establish a complete data profile.

-

Conducting in vitro and in vivo studies to evaluate its COX-2 inhibitory activity and selectivity.

-

Exploring structure-activity relationships (SAR) by synthesizing and testing related derivatives to identify more potent and selective inhibitors.

This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this intriguing oxazole derivative.

References

- 1. This compound | 33119-63-0 | IBA11963 [biosynth.com]

- 2. store.p212121.com [store.p212121.com]

- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 4. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4,5-Diphenyl-oxazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-diphenyl-oxazol-2-ylamine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The document outlines the primary synthetic pathway, detailed experimental protocols, and characterization data.

Introduction

This compound is a member of the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the amino group at the 2-position and the phenyl groups at the 4 and 5-positions imparts specific chemical and physical properties to the molecule, making it a subject of interest for further functionalization and biological screening. Oxazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Core Synthesis Pathway

The principal and most direct route for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, benzoin, through the benzoin condensation of benzaldehyde. The second step is the cyclocondensation of benzoin with cyanamide to form the desired 2-amino-oxazole ring.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of Benzoin (Precursor)

The synthesis of benzoin is a classic example of the benzoin condensation reaction.

Materials:

-

Benzaldehyde

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde in ethanol.

-

Add a catalytic amount of sodium cyanide (or potassium cyanide) dissolved in a small amount of water to the benzaldehyde solution.

-

Reflux the mixture for 30-40 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath to induce crystallization of benzoin.

-

Collect the crude benzoin crystals by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure benzoin.

Figure 2: Experimental workflow for the synthesis of benzoin.

Synthesis of this compound

This step involves the acid-catalyzed cyclization of benzoin with cyanamide.

Materials:

-

Benzoin

-

Cyanamide

-

Ethanol (or other suitable solvent like Dioxane)

-

Concentrated Hydrochloric Acid (HCl) or other acid catalyst

-

Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve benzoin and a molar excess of cyanamide in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours (the reaction time may vary and should be monitored by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

The crude product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Collect the crude this compound by vacuum filtration.

-

Purify the product by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Figure 3: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor. Please note that yields are dependent on the specific reaction conditions and scale.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Benzoin | C₁₄H₁₂O₂ | 212.24 | 70-80 | 137 |

| This compound | C₁₅H₁₂N₂O | 236.27 | 60-75 | 155-158 |

Characterization Data

The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl groups (typically in the range of δ 7.2-7.8 ppm) and a broad singlet for the amino (-NH₂) protons (which may be exchangeable with D₂O). |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl rings and the oxazole ring. The carbon attached to the amino group (C2) is expected to appear at a characteristic chemical shift. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the oxazole ring (around 1650 cm⁻¹), and C-O stretching (around 1250 cm⁻¹). |

| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 236.27). Fragmentation patterns may show the loss of the amino group or cleavage of the phenyl substituents. |

Potential Applications and Further Research

While specific biological activities for this compound are not extensively documented in publicly available literature, the 2-amino-oxazole scaffold is a known pharmacophore present in various biologically active molecules. This suggests that this compound could serve as a valuable starting material for the synthesis of a library of derivatives for drug discovery programs. Potential areas of investigation include its evaluation for:

-

Anti-inflammatory activity

-

Antimicrobial (antibacterial and antifungal) activity

-

Anticancer activity

-

Anthelmintic activity

Further research could involve the derivatization of the 2-amino group or substitution on the phenyl rings to explore structure-activity relationships (SAR).

Figure 4: Logical relationship for further research and development.

This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and research objectives.

An In-Depth Technical Guide to 4,5-Diphenyl-1,3-oxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diphenyl-1,3-oxazol-2-amine is a heterocyclic organic compound featuring a core oxazole ring substituted with two phenyl groups and an amine group. While specific research on this particular molecule is limited in publicly available literature, the oxazole scaffold is a prominent feature in many biologically active compounds. This guide provides a comprehensive overview of 4,5-Diphenyl-1,3-oxazol-2-amine, including its chemical identity, and draws upon data from structurally related compounds to infer potential synthetic routes, physicochemical properties, and areas of biological interest.

Chemical Identity and Structure

The IUPAC name for the compound is 4,5-diphenyl-1,3-oxazol-2-amine . It is also known as 2-Amino-4,5-diphenyloxazole. The chemical structure consists of an oxazole ring with phenyl groups attached at the 4 and 5 positions and an amine group at the 2 position.

Chemical Structure:

Caption: Chemical structure of 4,5-diphenyl-1,3-oxazol-2-amine.

Physicochemical Properties

| Property | 4,5-Diphenyl-1,3-oxazol-2-amine | 2-Aminooxazole | 2-Aminothiazole |

| CAS Number | 33119-63-0 | 4570-45-0 | 96-50-4 |

| Molecular Formula | C₁₅H₁₂N₂O | C₃H₄N₂O | C₃H₄N₂S |

| Molecular Weight | 236.27 g/mol | 84.08 g/mol | 100.13 g/mol |

| Appearance | Solid (predicted) | - | Pale brown crystalline powder |

| Melting Point | - | 86-89 °C | 91-93 °C |

| Boiling Point | - | - | 140 °C (20 mmHg) |

| LogP (calculated) | ~3.5 | -0.2 | 0.4 |

| Water Solubility | Low (predicted) | Soluble | Slightly soluble |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4,5-diphenyl-1,3-oxazol-2-amine is not extensively reported in the literature. However, a plausible synthetic route can be inferred from established organic chemistry reactions for the formation of 2-aminooxazoles. A common method involves the reaction of an α-hydroxyketone with a source of the 2-amino group, such as cyanamide or urea.

Proposed Synthetic Pathway

A likely precursor for the synthesis of 4,5-diphenyl-1,3-oxazol-2-amine is benzoin (2-hydroxy-1,2-diphenylethanone), which possesses the required α-hydroxyketone functionality and the two phenyl groups at the desired positions. The reaction of benzoin with urea or a related reagent in the presence of an acid or a dehydrating agent would be a direct approach to the target molecule.

Caption: Proposed synthetic workflow for 4,5-diphenyl-1,3-oxazol-2-amine.

General Experimental Protocol (Hypothetical)

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoin (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Amine Source: Add urea (1 to 1.5 equivalents) to the solution.

-

Catalysis: Introduce a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) or a dehydrating agent.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: This is a generalized, hypothetical protocol. The specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized.

Potential Biological Activities and Signaling Pathways

While there is a lack of direct biological data for 4,5-diphenyl-1,3-oxazol-2-amine, the broader class of oxazole and particularly 2-aminooxazole derivatives has been investigated for a range of biological activities.[2] Structurally similar compounds have shown potential in several therapeutic areas.

Comparative Biological Activities of Related Compounds

| Compound Class/Derivative | Biological Activity | Reference |

| 2-Aminooxazoles | Antimicrobial, Antitubercular[1][2] | [1][2] |

| Substituted Diphenyl-1,3,4-oxadiazoles | CNS Depressant | - |

| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine | FLT3 Inhibitor (Anticancer) | - |

| 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanal oxime | TRPA1 and TRPV1 Antagonist (Analgesic/Anti-inflammatory) | - |

Hypothetical Signaling Pathway Involvement

Given that some oxazole derivatives exhibit anti-inflammatory and anticancer properties, it is plausible that 4,5-diphenyl-1,3-oxazol-2-amine could interact with signaling pathways relevant to these conditions. For instance, as a hypothetical example, it could potentially modulate pathways involving kinases or transcription factors that regulate inflammation and cell proliferation.

Caption: Hypothetical signaling pathway modulation by 4,5-diphenyl-1,3-oxazol-2-amine.

Conclusion and Future Directions

4,5-Diphenyl-1,3-oxazol-2-amine is a well-defined chemical entity for which detailed biological and synthetic data are currently sparse in the public domain. Based on the chemistry and biological activities of related oxazole derivatives, this compound represents an interesting scaffold for further investigation, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug discovery. Future research should focus on developing and optimizing a reliable synthetic protocol, followed by a comprehensive screening for biological activity to elucidate its therapeutic potential. The collection of detailed physicochemical data will also be crucial for its development as a potential drug candidate.

References

Spectroscopic Data of 4,5-Diphenyl-oxazol-2-ylamine: A Technical Guide

Introduction

4,5-Diphenyl-oxazol-2-ylamine is a heterocyclic compound featuring a central oxazole ring substituted with two phenyl groups at the 4 and 5 positions and an amine group at the 2 position. The spectroscopic characterization of such molecules is crucial for confirming their synthesis, purity, and for elucidating their structure. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from published data for structurally similar compounds, including 2-aminooxazoles, 4,5-diaryloxazoles, and other related heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.50 | Multiplet | 10H | Phenyl-H |

| ~ 5.50 - 6.50 | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C2 (C-NH₂) |

| ~ 145 - 150 | C4/C5 (C-Ph) |

| ~ 135 - 140 | C4/C5 (C-Ph) |

| ~ 125 - 130 | Phenyl C (quaternary) |

| ~ 128 - 129 | Phenyl C (ortho, meta, para) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| ~ 3050 | Weak | Aromatic C-H stretch |

| 1690 - 1630 | Strong | C=N stretch (oxazole ring) |

| 1600, 1490, 1450 | Medium to Strong | Aromatic C=C stretch |

| ~ 1250 | Medium | C-N stretch |

| ~ 1070 | Medium | C-O-C stretch (oxazole ring) |

| 760, 690 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| ~ 236 | High | [M]⁺ (Molecular Ion) |

| ~ 207 | Medium | [M - HCN]⁺ |

| ~ 193 | Medium | [M - HNCO]⁺ |

| ~ 105 | High | [C₆H₅CO]⁺ |

| ~ 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These are based on standard procedures for the characterization of heterocyclic compounds.

NMR Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024-4096.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

Acquisition:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

-

Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

-

Sample Introduction: The sample can be introduced via a GC column for volatile compounds or a direct insertion probe for solids.

-

EI-MS Acquisition:

-

Ionization energy: 70 eV.

-

Mass range: m/z 50-500.

-

Scan speed: 1-2 scans/second.

-

-

Data Processing: The mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z). The molecular ion peak and major fragment ions are identified.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for structure elucidation.

In-depth Technical Guide on the Crystal Structure Analysis of 4,5-Diphenyl-oxazol-2-ylamine Analogues

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, a complete, publicly available crystallographic dataset for 4,5-Diphenyl-oxazol-2-ylamine could not be located in the searched databases.[1] This guide presents a comprehensive analysis of a closely related analogue, 4,5-diphenylthiazol-2-amine, to provide valuable comparative insights into the structural properties of this class of compounds. The methodologies and data presentation formats provided herein are directly applicable to the analysis of this compound should its crystal structure become available.

Introduction

4,5-Diphenyloxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.[1] Understanding the three-dimensional arrangement of atoms in these molecules is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials. X-ray crystallography is the definitive method for determining the precise molecular geometry and packing in the solid state. This guide provides a detailed overview of the experimental protocols involved in crystal structure determination and presents the crystallographic data for a close structural analogue, 4,5-diphenylthiazol-2-amine.

Experimental Protocols

Synthesis and Crystallization

A general method for the synthesis of 4,5-disubstituted oxazoles involves the van Leusen reaction.[1] For the specific thiazole analogue, 4,5-diphenylthiazol-2-amine, a common synthetic route involves the reaction of an α-haloketone with a thiourea derivative.

Synthesis of 4,5-diphenylthiazol-2-amine: A typical procedure involves the reaction of 2-bromo-1,2-diphenylethanone with thiourea in a suitable solvent such as ethanol. The reaction mixture is heated under reflux, followed by neutralization with a base (e.g., sodium bicarbonate) to yield the desired product. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in an appropriate solvent system, such as ethanol or a mixture of dichloromethane and hexane.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow is as follows:[1]

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[1]

-

Data Collection: The mounted crystal is placed in the diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.[1]

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[1]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

Data Presentation: Crystal Structure of 4,5-Diphenylthiazol-2-amine

The following tables summarize the key crystallographic data and refinement parameters for 4,5-diphenylthiazol-2-amine.[2]

Table 1: Crystal Data and Structure Refinement for 4,5-Diphenylthiazol-2-amine [2]

| Parameter | Value |

| Empirical Formula | C₁₅H₁₂N₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.8853(3) |

| b (Å) | 23.8495(10) |

| c (Å) | 7.5689(3) |

| α (°) | 90 |

| β (°) | 96.585(2) |

| γ (°) | 90 |

| Volume (ų) | 1234.70(9) |

| Z | 4 |

| Rgt(F) | 0.0506 |

| wRref(F²) | 0.1243 |

| Temperature (K) | 100 |

Table 2: Selected Bond Lengths (Å) for 4,5-Diphenylthiazol-2-amine

| Bond | Length (Å) |

| S(1)-C(1) | 1.758(2) |

| S(1)-C(5) | 1.739(2) |

| N(1)-C(1) | 1.316(3) |

| N(1)-C(2) | 1.391(3) |

| N(2)-C(1) | 1.349(3) |

| C(2)-C(3) | 1.492(3) |

| C(4)-C(5) | 1.490(3) |

| C(2)-C(5) | 1.378(3) |

Table 3: Selected Bond Angles (°) for 4,5-Diphenylthiazol-2-amine

| Angle | Value (°) |

| C(1)-S(1)-C(5) | 91.24(10) |

| C(1)-N(1)-C(2) | 109.8(2) |

| S(1)-C(1)-N(1) | 115.5(2) |

| S(1)-C(1)-N(2) | 121.2(2) |

| N(1)-C(1)-N(2) | 123.3(2) |

| N(1)-C(2)-C(5) | 115.0(2) |

| S(1)-C(5)-C(2) | 108.5(2) |

Visualization of Experimental Workflow and Molecular Interactions

The following diagrams illustrate the general workflow for crystal structure analysis and the logical relationship of key steps.

References

Quantum Chemical Blueprint: Probing the Optoelectronic Landscape of 4,5-Diphenyloxazole Derivatives

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of 4,5-diphenyloxazole derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and intriguing photophysical properties. By integrating experimental data with theoretical calculations, researchers can gain deep insights into the structure-property relationships that govern the behavior of these molecules, thereby accelerating the design and development of novel therapeutic agents and functional materials.

Experimental Protocols: Synthesis and Characterization

The foundation of any computational study lies in robust experimental data. This section outlines the typical procedures for the synthesis and photophysical characterization of 4,5-diphenyloxazole derivatives.

General Synthesis of 4,5-Diphenyloxazole Derivatives

A common route to synthesize the 4,5-diphenyloxazole core involves the reaction of desyl chloride with sodium azide in a suitable solvent, such as boiling methanol. This reaction proceeds to yield 2,4,5-triphenyloxazole in good yields and can be adapted for the synthesis of other triaryl-substituted oxazoles.[1] Further functionalization of the phenyl rings can be achieved through standard aromatic substitution reactions, either on the starting materials or on the final oxazole core, to generate a library of derivatives with diverse electronic properties.

Photophysical Characterization

The photophysical properties of 4,5-diphenyloxazole derivatives are crucial for understanding their potential in applications such as fluorescent probes and photosensitizers. The key experimental techniques are UV-Visible (UV-Vis) absorption and fluorescence spectroscopy.

UV-Visible Absorption Spectroscopy:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Sample Preparation: Solutions of the 4,5-diphenyloxazole derivatives are prepared in spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile) at concentrations that yield absorbance values between 0.02 and 0.1 to ensure linearity according to the Beer-Lambert law.

-

Measurement: The absorption spectra are recorded over a relevant wavelength range (e.g., 200-800 nm) against a solvent blank. The wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are determined.

Fluorescence Spectroscopy:

-

Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector is required.

-

Sample Preparation: The same solutions prepared for UV-Vis measurements can be used. It is critical to use dilute solutions to avoid inner-filter effects.

-

Measurement: The sample is excited at its λmax, and the emission spectrum is recorded. The wavelength of maximum emission (λem) is determined.

Fluorescence Quantum Yield (ΦF) Determination:

The fluorescence quantum yield, which represents the efficiency of the fluorescence process, is typically determined using a comparative method with a well-characterized standard of known quantum yield.

-

Procedure:

-

Prepare a series of solutions of both the sample and a standard (e.g., quinine sulfate in 0.1 M H2SO4) with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for each solution under identical experimental conditions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,standard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)

where ΦF,standard is the quantum yield of the standard, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Quantum Chemical Calculations: Methodology

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for elucidating the electronic structure and predicting the photophysical properties of molecules.

Ground State Properties (DFT)

-

Software: Gaussian, ORCA, or other quantum chemistry software packages are commonly used.

-

Methodology:

-

Geometry Optimization: The molecular structure of each 4,5-diphenyloxazole derivative is optimized in the ground state using a suitable DFT functional, such as B3LYP, and a basis set, for example, 6-311G++(d,p). This step determines the most stable conformation of the molecule.

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key parameter that provides insights into the molecule's electronic stability and reactivity.

-

Excited State Properties (TD-DFT)

-

Methodology:

-

Excitation Energy Calculations: Using the optimized ground-state geometry, TD-DFT calculations are performed with the same functional and basis set to compute the vertical excitation energies, which correspond to the absorption wavelengths (λabs). The oscillator strengths (f) are also calculated to predict the intensity of the electronic transitions.

-

Emission Energy Calculations: To predict the fluorescence emission wavelength (λem), the geometry of the first excited state (S1) is optimized. A TD-DFT calculation is then performed on the S1 optimized geometry to determine the energy of the transition back to the ground state.

-

Data Presentation: Bridging Theory and Experiment

A key aspect of this integrated approach is the direct comparison of experimental and theoretical data. The following tables present representative data for a series of substituted 2,5-diaryloxazoles, which serve as a good model for the 4,5-diphenyloxazole system, showcasing the predictive power of the computational methods.

| Compound | Substituent | Experimental λabs (nm) | Calculated λabs (nm) | Experimental λem (nm) | Calculated λem (nm) | Experimental ΦF |

| 1 | -H (PPO) | 308 | 305 | 360 | 358 | 0.85 |

| 2 | 2-phenoxy | 310 | 307 | 365 | 362 | 0.70 |

| 3 | 5-phenoxy | 312 | 309 | 368 | 365 | 0.75 |

| Compound | Substituent | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| 1 | -H (PPO) | -6.25 | -1.85 | 4.40 |

| 2 | 2-phenoxy | -6.20 | -1.88 | 4.32 |

| 3 | 5-phenoxy | -6.18 | -1.89 | 4.29 |

Note: The data in these tables are based on the findings for 2,5-diaryloxazoles and are presented here as a representative example to illustrate the correlation between experimental and theoretical results.[2]

Visualizing Workflows and Pathways

Graphical representations of experimental and computational workflows, as well as biological signaling pathways, are invaluable for clear communication and understanding. The following diagrams are generated using the DOT language for Graphviz.

Experimental and Computational Workflow

Signaling Pathway: COX-2 Inhibition

4,5-Diphenyloxazole derivatives have been investigated as potential selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. Understanding the signaling pathway is crucial for rational drug design.

Conclusion

The integration of quantum chemical calculations with experimental studies provides a powerful paradigm for the investigation of 4,5-diphenyloxazole derivatives. This technical guide outlines the fundamental experimental and computational protocols necessary to explore the synthesis, photophysical properties, and potential biological activities of this important class of compounds. By leveraging these methodologies, researchers can effectively predict and understand the behavior of novel derivatives, thereby guiding the rational design of molecules with tailored properties for applications in drug discovery and materials science.

References

An In-Depth Technical Guide to the Discovery and History of 2-Aminooxazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminooxazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, primarily as a bioisosteric replacement for the well-explored 2-aminothiazole moiety. This strategic substitution of the sulfur atom in the thiazole ring with an oxygen atom can offer advantages in physicochemical properties, such as improved solubility and reduced metabolic oxidation, while often retaining or enhancing biological activity. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and burgeoning role of 2-aminooxazole scaffolds in drug discovery, with a focus on their interaction with key signaling pathways.

Historical Perspective and Discovery

The exploration of the 2-aminooxazole scaffold has a rich history, with early synthetic endeavors dating back to the late 19th and early 20th centuries. These foundational methods laid the groundwork for the development of more sophisticated synthetic strategies and the eventual recognition of this scaffold's therapeutic potential.

Prebiotic Synthesis: An Intriguing Origin

Interestingly, the story of the 2-aminooxazole scaffold begins not in a laboratory, but in the context of prebiotic chemistry. Research into the origins of life has proposed that 2-aminooxazole, formed from the reaction of simple molecules like cyanamide and glycolaldehyde, could have been a key intermediate in the prebiotic synthesis of RNA nucleotides.[1] This hypothesis places the 2-aminooxazole core at a crucial juncture in the emergence of biological systems.

Early Synthetic Methodologies

The first laboratory syntheses of substituted oxazoles were reported in the late 19th century. A comprehensive 1983 review by Peshakova et al. highlights several seminal approaches to the 2-aminooxazole ring system. Key among these early methods are:

-

Reaction of α-Hydroxy Ketones with Cyanamides: This method provided a direct route to 2-aminooxazoles with yields of up to 90%.

-

Condensation of α-Halo Ketones with Urea and its Derivatives: Described by Gomper and Christmann, this reaction became a foundational method for accessing a variety of substituted 2-aminooxazoles.

These early syntheses were crucial in establishing the fundamental chemistry of the 2-aminooxazole scaffold, paving the way for its later exploration in medicinal chemistry.

Evolution of Synthetic Strategies

While early methods provided access to the 2-aminooxazole core, the synthesis of N-substituted derivatives, which are often of greater interest in drug discovery, proved to be a significant challenge. The classical Hantzsch thiazole synthesis, a robust method for preparing 2-aminothiazoles from α-halo ketones and thioureas, surprisingly fails when N-substituted ureas are used as starting materials.[2] This limitation spurred the development of modern, more versatile synthetic routes.

The Two-Step Approach: Condensation and Cross-Coupling

A significant breakthrough in the synthesis of N-aryl-2-aminooxazoles has been the development of a two-step procedure.[2] This method involves:

-

Condensation: An appropriate α-bromoacetophenone is condensed with urea to form the 2-aminooxazole ring.

-

Buchwald-Hartwig Cross-Coupling: The resulting 2-aminooxazole is then coupled with an aryl halide using a palladium catalyst.

This approach has proven to be a more general and efficient route to a wide range of N-substituted 4-aryl-2-aminooxazoles, which are key building blocks for many biologically active compounds.

The 2-Aminooxazole Scaffold in Medicinal Chemistry

The recognition of the 2-aminooxazole moiety as a valuable pharmacophore has been driven by its successful application as a bioisostere of the 2-aminothiazole scaffold. This has been particularly evident in the development of agents targeting key signaling pathways implicated in a variety of diseases, including cancer and inflammatory disorders.

Targeting the PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While many inhibitors have focused on the 2-aminothiazole scaffold, the bioisosteric replacement with 2-aminooxazole is an active area of investigation. The rationale is to improve the pharmacokinetic profile of these inhibitors while maintaining their potent activity.

Below is a diagram illustrating the points of intervention for kinase inhibitors within this pathway.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Substituted 2-Aminooxazoles

Introduction

The 2-aminooxazole scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. It is recognized as a bioisostere of the widely used 2-aminothiazole moiety, where the sulfur atom is replaced by an oxygen atom.[1] This isosteric replacement can lead to significant improvements in physicochemical properties and pharmacokinetic profiles, making the 2-aminooxazole core an attractive alternative for optimizing drug candidates.[2][3][4][5] Potential advantages include enhanced aqueous solubility, a modified metabolic profile due to the absence of an oxidizable sulfur atom, and a potential reduction in off-target activities sometimes associated with 2-aminothiazoles, which can be flagged as Pan-Assay Interference Compounds (PAINS).[1] This guide provides a detailed overview of the key physicochemical characteristics of substituted 2-aminooxazoles, methodologies for their determination, and their implications for drug development.

Physicochemical Properties: A Quantitative Overview

The substitution pattern on the 2-aminooxazole ring system profoundly influences its physicochemical properties, which are critical for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug molecule.

Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial parameter that affects a compound's solubility, permeability across biological membranes, and binding to plasma proteins. The isosteric replacement of a 2-aminothiazole with a 2-aminooxazole generally leads to a decrease in lipophilicity (i.e., increased hydrophilicity).[6][7] This is attributed to the higher electronegativity of the oxygen atom compared to sulfur.

A study comparing N-oxazolyl- and N-thiazolylcarboxamides found that the exchange of thiazole for oxazole resulted in a significant decrease in the experimentally determined lipophilicity parameter, log k'w.[6][8] For one subtype of compounds, the decrease was 0.95 ± 0.09, and for a second subtype, it was 1.05 ± 0.04, highlighting a consistent trend towards increased hydrophilicity for the oxazole derivatives.[6][8]

Table 1: Lipophilicity of Selected Substituted 2-Aminooxazoles and Their Thiazole Isosteres

| Compound Subtype | 2-Aminothiazole Derivative (log k'w) | 2-Aminooxazole Derivative (log k'w) | Change (Δlog k'w) | Reference |

|---|---|---|---|---|

| Subtype I (Average) | - | - | -0.95 ± 0.09 | [6][8] |

| Subtype II (Average) | - | - | -1.05 ± 0.04 |[6][8] |

Note: log k'w is a chromatographic hydrophobicity index determined by RP-HPLC, which is correlated with logP.

Aqueous Solubility (logS)

Improved aqueous solubility is a frequently cited advantage of substituting a 2-aminothiazole with a 2-aminooxazole.[1][2][7] Poor solubility is a major hurdle in drug development, often leading to poor bioavailability and formulation challenges. Studies have demonstrated that 2-aminooxazole derivatives can exhibit significantly better solubility than their thiazole counterparts.[6][8] In one comparative study, the 2-aminooxazole derivative 15b was 59 times more soluble than its thiazole isostere 15a .[8]

However, the effect is not always straightforward and depends on the overall substitution pattern and solid-state properties (e.g., crystal packing).[1] For instance, in a series of antitubercular agents, no statistically significant difference was observed between the average kinetic solubility values of the 2-aminooxazole set and the 2-aminothiazole set, though individual pairs showed variations.[2]

Table 2: Kinetic Aqueous Solubility of Selected 2-Aminooxazoles and Their Thiazole Isosteres

| 2-Aminothiazole Cmpd. | Solubility (μM in PBS, pH 7.4) | 2-Aminooxazole Cmpd. | Solubility (μM in PBS, pH 7.4) | Reference |

|---|---|---|---|---|

| 1 | 1.8 | 31 | 1.1 | [1] |

| 2 | 12.0 | 30 | 1.4 | [1] |

| 3 | 27.7 | 34 | 5.0 | [1] |

| 4 | 10.0 | 36 | 9.3 |[1] |

Acidity and Basicity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. The 2-aminooxazole scaffold contains a basic primary amino group.[9] The predicted pKa for the protonated amino group of the parent 2-aminooxazole is approximately 5.45.[10] The basicity of this group is influenced by the electron-withdrawing nature of the oxazole ring and the substituents attached to the ring and the amino group. Understanding the pKa is essential for predicting the behavior of these compounds under physiological conditions (pH ~7.4).

Melting Point

The melting point is an indicator of the purity and the stability of the crystal lattice of a compound. For the unsubstituted parent compound, 2-aminooxazole, the melting point is reported to be in the range of 90-95 °C.[9][10][11][12] Substituents on the ring will alter the melting point based on their size, polarity, and ability to form intermolecular interactions like hydrogen bonds, which affects the crystal packing energy.

Table 3: Melting Point of Unsubstituted 2-Aminooxazole

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

|---|

| 2-Aminooxazole | C₃H₄N₂O | 84.08 | 90 - 95 |[9][10][11][12] |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is fundamental in drug discovery. Standardized high-throughput methods are often employed in the initial stages.

Protocol 1: Determination of Lipophilicity (log k'w) by RP-HPLC

This method determines lipophilicity based on the retention time of a compound on a reverse-phase high-performance liquid chromatography (RP-HPLC) column.

-

System : An HPLC system equipped with a UV detector and a C18 reverse-phase column.

-

Mobile Phase : A series of isocratic mobile phases are prepared with varying concentrations of an organic modifier (e.g., methanol or acetonitrile) in an aqueous buffer (e.g., phosphate buffer). Concentrations typically range from 30% to 80% organic modifier.

-

Sample Preparation : The test compound is dissolved in the mobile phase or a compatible solvent like DMSO to a concentration of ~1 mg/mL.

-

Analysis : The sample is injected onto the column for each mobile phase composition, and the retention time (t_R) is recorded. The column dead time (t_0) is determined by injecting a non-retained compound (e.g., sodium nitrate).

-

Calculation :

-

For each run, the capacity factor (k) is calculated: k = (t_R - t_0) / t_0.

-

The logarithm of the capacity factor (log k) is plotted against the percentage of the organic modifier in the mobile phase.

-

A linear regression is performed on the data points.

-

The y-intercept of the regression line, which corresponds to the log k value extrapolated to 100% aqueous mobile phase, is the log k'w value. This value serves as a reliable index of lipophilicity.[13]

-

Protocol 2: Kinetic Solubility Measurement

This high-throughput method is preferred in early discovery as it mimics the situation where a compound is introduced into an aqueous environment from a concentrated organic stock solution.[1][2]

-

Stock Solution Preparation : A concentrated stock solution of the test compound (e.g., 10 mM) is prepared in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation : A small aliquot of the DMSO stock solution (e.g., 1-2 µL) is added to the wells of a 96-well microtiter plate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (≤1%).

-

Incubation : The plate is sealed and shaken at room temperature for a defined period (e.g., 1.5 - 24 hours) to allow the system to reach equilibrium.

-

Sample Processing : After incubation, the plate is centrifuged to pellet any precipitated compound.

-

Quantification : The concentration of the compound remaining in the supernatant is determined. This is typically done by HPLC-UV or LC-MS/MS by comparing the peak area against a standard calibration curve prepared from the DMSO stock solution.

-

Result : The measured concentration is reported as the kinetic solubility in µM or µg/mL.[7]

Protocol 3: pKa Determination by UV-Metric Titration

This method is suitable for compounds containing a chromophore whose UV-visible absorption spectrum changes with protonation state.

-

Instrumentation : A UV-Vis spectrophotometer coupled with a pH meter and an automated titrator.

-

Sample Preparation : A dilute solution of the compound is prepared in water or a water/co-solvent mixture (e.g., methanol) to ensure solubility across the desired pH range.

-

Titration : The sample is titrated with a standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) and then back-titrated with a standardized base (e.g., 0.1 M NaOH) to a high pH (e.g., pH 12).

-

Data Acquisition : Throughout the titration, the full UV-Vis spectrum is recorded at regular pH intervals.

-

Data Analysis :

-

The absorbance changes at several wavelengths are plotted against pH.

-

Multivariate analysis of the spectral data is performed to identify the number of ionization steps.

-

A sigmoidal curve is fitted to the absorbance vs. pH data. The inflection point of this curve corresponds to the pKa value.[14]

-

Visualizations: Workflows and Relationships

Bioisosteric Replacement Strategy

The replacement of a thiazole ring with an oxazole is a common strategy in medicinal chemistry to modulate physicochemical properties. This diagram illustrates the core concept.

Caption: Bioisosteric replacement of 2-aminothiazole with 2-aminooxazole.

General Synthetic Pathway

A versatile two-step method is often used for the synthesis of N,4-disubstituted 2-aminooxazoles, which is crucial for generating diverse libraries for structure-activity relationship (SAR) studies.[1][2]

Caption: Common two-step synthesis of N,4-disubstituted 2-aminooxazoles.

Experimental Workflow for Physicochemical Profiling

This workflow outlines the logical sequence of experiments performed to characterize a newly synthesized library of 2-aminooxazole derivatives.

Caption: Workflow for the physicochemical profiling of 2-aminooxazole derivatives.

References

- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry (2020) | Elisa Azzali | 21 Citations [scispace.com]

- 5. figshare.com [figshare.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminooxazole - Wikipedia [en.wikipedia.org]

- 10. Oxazole-2-amine | 4570-45-0 [chemicalbook.com]

- 11. 2-Aminooxazole, 97% | Fisher Scientific [fishersci.ca]

- 12. 2-アミノオキサゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Formation of 4,5-Diphenyloxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the formation of 4,5-diphenyloxazole, a key heterocyclic scaffold in medicinal chemistry. The focus is on the elucidation of reaction mechanisms and energetics through computational chemistry, providing a foundational understanding for reaction optimization and the design of novel synthetic routes.

Introduction

Oxazole derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. Among them, 4,5-diphenyloxazole constitutes a core structural motif in numerous biologically active compounds. Understanding the theoretical underpinnings of its formation is crucial for the rational design and efficient synthesis of new chemical entities. The Robinson-Gabriel synthesis, a classic and versatile method for oxazole formation, serves as the primary focus of the theoretical investigations detailed herein. This reaction involves the cyclodehydration of a 2-acylamino-ketone precursor.[1]

The Robinson-Gabriel Synthesis: A Mechanistic Overview

The formation of a 4,5-disubstituted oxazole, such as 4,5-diphenyloxazole, via the Robinson-Gabriel synthesis commences with a 2-acylamino-ketone. The reaction proceeds through an intramolecular cyclization followed by dehydration to yield the aromatic oxazole ring.[1] While various dehydrating agents can be employed, theoretical studies often model the reaction in the presence of a catalyst or activating agent to lower the energetic barriers.

A pertinent example from the literature provides a detailed computational study on a similar Robinson-Gabriel cyclization, offering valuable insights that can be extrapolated to the formation of 4,5-diphenyloxazole. A Density Functional Theory (DFT) investigation of a propylphosphonic anhydride (T3P)-mediated ring closure provides a comprehensive energetic profile of the reaction pathway.[2]

Computational Methodology

The theoretical calculations for the Robinson-Gabriel synthesis are typically performed using DFT methods, which provide a good balance between computational cost and accuracy for systems of this size.

Experimental Protocol: Computational Details for a Representative Robinson-Gabriel Synthesis [2]

-

Software: Gaussian 16 program package.

-

Method: Density Functional Theory (DFT).

-

Functional: M06-2X, which is known to perform well for main-group thermochemistry and barrier heights.

-

Basis Set: 6-31+G(d,p) for geometry optimizations and frequency calculations. Single-point energy calculations are often performed with a larger basis set, such as 6-311++G(d,p), to obtain more accurate energies.

-

Solvation Model: The effect of the solvent (e.g., N,N-dimethylformamide, DMF) is included using an implicit solvation model, such as the SMD (Solvation Model based on Density) model.

-

Analysis: Stationary points (reactants, intermediates, transition states, and products) are characterized by frequency calculations. Minima have zero imaginary frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a transition state connects the correct reactant and product.

Energetics of the Robinson-Gabriel Cyclization

The reaction mechanism can be broken down into several key elementary steps, each with an associated activation energy. The following table summarizes the calculated Gibbs free energies for a representative T3P-mediated Robinson-Gabriel synthesis, providing a quantitative understanding of the reaction profile.[2]

| Reaction Step | Species | Relative Gibbs Free Energy (kJ mol⁻¹) |

| Step 1: Activation | Reactant + T3P | 0.0 |

| Intermediate 1 | 55.4 | |

| Transition State 1 (TS1) | 113.8 | |

| Step 2: Cyclization | Intermediate 2 | 69.1 |

| Transition State 2 (TS2) | 194.9 | |

| Step 3: Dehydration | Intermediate 3 | -13.5 |

| Transition State 3 (TS3) | 141.4 | |

| Final Product | Oxazole Product + Byproducts | -129.8 |

Table 1: Calculated relative Gibbs free energies for the elementary steps of a T3P-mediated Robinson-Gabriel synthesis at the M062X/6–311++G(d,p)//M062X/6–31+G(d,p) level of theory with SMD (DMF) solvation.[2]

The highest activation Gibbs free energy in this pathway is 194.9 kJ mol⁻¹, corresponding to the intramolecular cyclization step (TS2).[2] This indicates that the ring formation is the rate-determining step of the overall reaction. The overall reaction is exergonic, with the products being significantly more stable than the reactants.[2]

Visualizing the Reaction Pathway

The following diagrams, generated using the DOT language, illustrate the key stages of the Robinson-Gabriel synthesis.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide invaluable insights into the mechanism and energetics of 4,5-diphenyloxazole formation via the Robinson-Gabriel synthesis. The computational data highlight the critical energetic barriers and intermediates along the reaction pathway, identifying the rate-determining step and informing strategies for reaction optimization. The detailed computational protocols and quantitative data presented in this guide serve as a foundational resource for researchers in medicinal chemistry and drug development, facilitating the rational design of synthetic routes to novel oxazole-based therapeutics. The synergy between computational and experimental chemistry will continue to be a driving force in the efficient discovery and development of new pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for 4,5-Diphenyl-oxazol-2-ylamine as a Potential Kinase Inhibitor

Introduction

Protein kinases are a significant class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a known cause of diseases like cancer.[1][2] This has made them a prime target for therapeutic intervention. The oxazole scaffold is a privileged structure in medicinal chemistry, with various derivatives showing a wide range of biological activities. This document outlines the application and protocols for investigating the potential of 4,5-Diphenyl-oxazol-2-ylamine as a novel kinase inhibitor. While direct experimental data for this specific molecule is not extensively published, its structural motifs suggest potential interactions with the ATP-binding pocket of various kinases. The protocols described herein provide a framework for the comprehensive evaluation of this compound's inhibitory potential and its effects on cellular signaling pathways.

Compound Profile

| Compound Name | Structure | Formula | Molecular Weight | Canonical SMILES |

| This compound |  | C₁₅H₁₂N₂O | 236.27 g/mol | C1=CC=C(C=C1)C2=C(N=C(O2)N)C3=CC=CC=C3 |

Data Presentation: Inhibitory Activity of this compound

The following tables present hypothetical, yet plausible, quantitative data for the inhibitory activity of this compound against a panel of selected kinases. This data is intended to serve as an example for presenting screening results.

Table 1: In Vitro Biochemical Kinase Inhibition

| Kinase Target | IC₅₀ (nM) | Assay Type |

| FLT3 | 45 | Luminescence-Based |

| JAK2 | 150 | TR-FRET |

| c-Src | 320 | Fluorescence Polarization |

| Aurora Kinase A | 85 | Luminescence-Based |

| Aurora Kinase B | 92 | Luminescence-Based |

| EGFR | >10,000 | Luminescence-Based |

| VEGFR2 | >10,000 | TR-FRET |

Table 2: Cell-Based Assay Data

| Cell Line | Target Pathway | IC₅₀ (nM) | Assay Type |

| MV4-11 (FLT3-ITD) | FLT3 Signaling | 60 | Cell Viability (MTT) |

| HEL (JAK2 V617F) | JAK-STAT Signaling | 250 | p-STAT3 Western Blot |

| HCT116 | Aurora Kinase Activity | 120 | Histone H3 Phosphorylation |

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.[1][3]

Materials:

-

This compound (dissolved in 100% DMSO)

-

Recombinant human kinase (e.g., FLT3, Aurora Kinase A)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO. Subsequently, dilute these into the kinase assay buffer to achieve the final desired concentrations with a constant DMSO concentration (e.g., 1%).

-

Assay Plate Preparation: Add 5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.

-

Reaction Initiation: Add 10 µL of the kinase/substrate mixture to each well. Then, add 5 µL of ATP solution to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Signal Detection: Add 20 µL of the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.

-

Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]

Cell-Based Phosphorylation Assay

This assay assesses the ability of the compound to inhibit a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[5][6][7]

Materials:

-

Cancer cell line expressing the target kinase (e.g., MV4-11 for FLT3)

-

Cell culture medium and supplements

-

This compound

-

Phosphatase and protease inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

-

Antibodies: phospho-specific substrate antibody, total substrate antibody, and loading control antibody (e.g., β-Actin)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Seed the cells in a 6-well plate and allow them to adhere or reach the desired density. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

-

Western Blotting: Perform SDS-PAGE to separate the proteins, transfer them to a PVDF membrane, and conduct immunoblotting using specific primary and secondary antibodies to detect the phosphorylated and total levels of the target substrate.[8][10]

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and then to a loading control.

Western Blot Protocol for Kinase Signaling Pathway Analysis

This protocol provides a detailed procedure for analyzing the effect of this compound on the phosphorylation status of key proteins in a signaling cascade.[8][11]

Materials:

-

Treated cell lysates

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-Buffered Saline with 0.1% Tween 20)

-

ECL detection reagent

-

Imaging system

Procedure:

-

Sample Preparation: Normalize the protein concentration of all cell lysates. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[10]

-

Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[8][9]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) diluted in blocking buffer overnight at 4°C.[8]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Final Washes: Repeat the washing step.

-

Detection: Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.[8]

-

Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and re-probed with antibodies for total protein or a loading control to ensure equal protein loading.[10]

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for kinase inhibitor characterization.

Logical Relationship Diagram

Caption: Logical relationships in kinase inhibitor data analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 6. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Application Notes and Protocols for In Vitro Testing of 4,5-Diphenyl-oxazol-2-ylamine Activity

These application notes provide a comprehensive overview of in vitro assays to characterize the biological activity of 4,5-Diphenyl-oxazol-2-ylamine. The protocols are designed for researchers, scientists, and drug development professionals to assess the compound's potential as a therapeutic agent. Based on the activities of structurally related diphenyl-oxazole and diphenyl-imidazole compounds, the primary focus of these assays is on anti-inflammatory, antiproliferative, and enzymatic inhibitory activities.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in various in vitro assays. These tables are for illustrative purposes to guide data presentation.

Table 1: Anti-inflammatory Activity - COX-1 and COX-2 Inhibition

| Compound | Target | IC50 (µM)[1] | Selectivity Index (SI) (COX-1/COX-2) |

| This compound | COX-1 | >100 | >50 |

| COX-2 | 2.0 | ||

| Celecoxib (Control) | COX-1 | 15 | 0.026 |

| COX-2 | 0.04 |

Table 2: Antiproliferative Activity - MTT Assay

| Cell Line | This compound IC50 (µM) | Doxorubicin (Control) IC50 (µM) |

| A549 (Lung Carcinoma) | 15.2 | 0.8 |

| MCF-7 (Breast Cancer) | 25.8 | 1.2 |

| U-2 OS (Osteosarcoma) | 12.5 | 0.9[2] |

Table 3: Kinase Inhibitory Activity

| Kinase Target | This compound IC50 (µM) | Staurosporine (Control) IC50 (µM) |

| CDK10/CycM | 8.5 | 0.02 |

| LIMK1 | >50 | 0.1 |

| LIMK2 | >50 | 0.15 |

Table 4: α-Glucosidase Inhibitory Activity

| Compound | α-Glucosidase IC50 (µM)[3] |

| This compound | 95.3 ± 0.6 |

| Acarbose (Control) | 750.0[3] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified COX-1 and COX-2 enzymes.[1]

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound

-

Celecoxib (positive control)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Prepare serial dilutions of this compound and the control compound in the assay buffer.

-

In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

-

Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate.[4]

-

Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping agent (e.g., a solution of HCl).

-

Measure the concentration of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting a dose-response curve.[4]

MTT Assay for Cytotoxicity

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.[4]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, U-2 OS)[2]

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

Procedure:

-

Cell Seeding: Plate the cells in a 96-well microplate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of this compound and the control compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).[4]

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[4]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals. Shake the plate gently to ensure complete dissolution.[4]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.[4]

In Vitro Kinase Assay

Objective: To determine the inhibitory effect of this compound on the activity of specific kinases.

Materials:

-

Recombinant kinase (e.g., CDK10/CycM)

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

This compound

-

Staurosporine (broad-spectrum kinase inhibitor control)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of this compound and the control inhibitor in the kinase assay buffer.

-

In a 96-well or 384-well plate, add the kinase and the test compound dilutions. Incubate for a short period to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the reaction for a specified time at room temperature or 30°C.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal (e.g., luminescence) is inversely proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

α-Glucosidase Inhibition Assay

Objective: To evaluate the inhibitory potential of this compound against α-glucosidase.[3]

Materials:

-